molecular formula C17H15N3O4 B10990090 Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10990090
M. Wt: 325.32 g/mol
InChI Key: JNSSVYKSDULPMY-UHFFFAOYSA-N
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Description

“Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate” is a compound with a complex structure that combines various functional groups. Let’s break it down:

    Methyl Group (CH₃): Attached to the benzoate ring, this group provides stability and influences the compound’s reactivity.

    Oxazolo[5,4-b]pyridine Ring: A fused heterocyclic system, which includes both an oxazole and a pyridine ring. This arrangement contributes to the compound’s unique properties.

    Carbonyl Group (C=O): Positioned within the oxazolo ring, this functional group participates in various chemical reactions.

Preparation Methods

The synthetic routes for this compound involve intricate steps. While I don’t have specific details on its industrial production, researchers typically follow these principles:

    Condensation Reactions: One common approach is the condensation of appropriate precursors, such as an oxazole derivative and a benzoic acid derivative, under controlled conditions.

    Protecting Groups: To achieve selectivity during synthesis, protecting groups are often used to shield specific functional groups temporarily.

    Purification: After synthesis, purification techniques like column chromatography or recrystallization ensure high purity.

Chemical Reactions Analysis

“Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate” can undergo several reactions:

    Oxidation: The carbonyl group may be oxidized to a carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield an alcohol.

    Substitution: The methyl group can be replaced by other substituents.

    Major Products: These reactions lead to derivatives with altered properties, potentially useful in drug design or materials science.

Scientific Research Applications

This compound finds applications across disciplines:

    Medicine: Investigate its potential as a drug candidate, especially considering its heterocyclic structure.

    Chemistry: Explore its reactivity and interactions with other molecules.

    Biology: Study its effects on cellular processes.

    Industry: Assess its use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related oxazoloquinolones or heterocyclic derivatives.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

methyl 4-[(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C17H15N3O4/c1-9-8-13(14-10(2)20-24-16(14)18-9)15(21)19-12-6-4-11(5-7-12)17(22)23-3/h4-8H,1-3H3,(H,19,21)

InChI Key

JNSSVYKSDULPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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